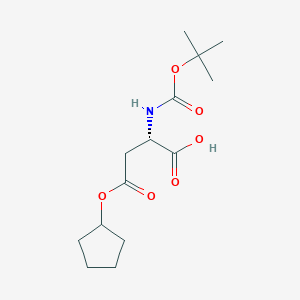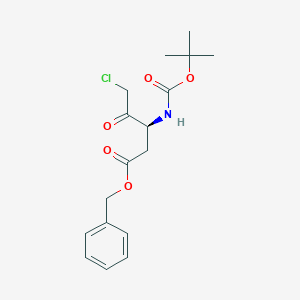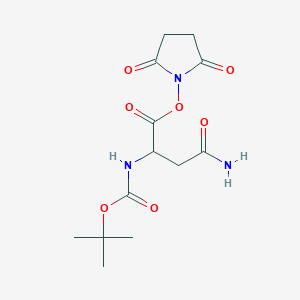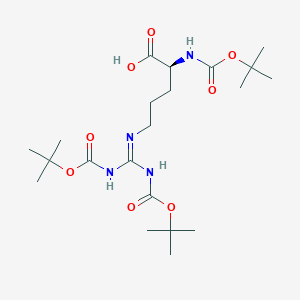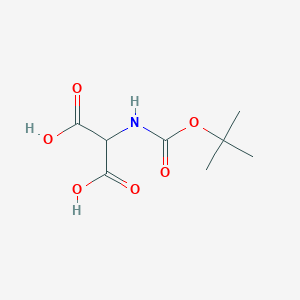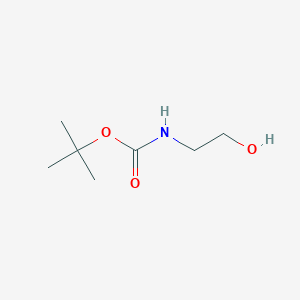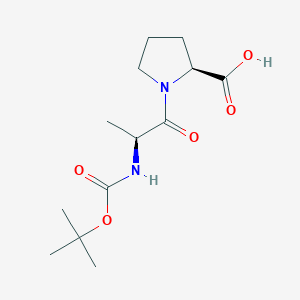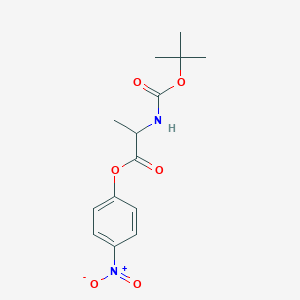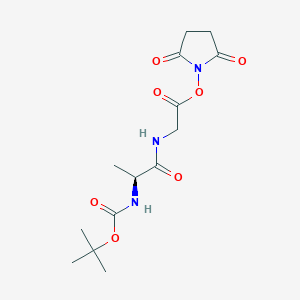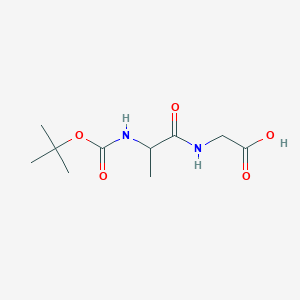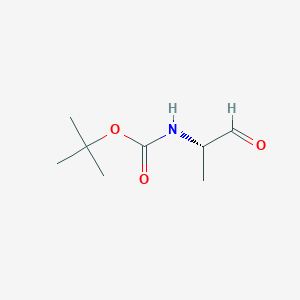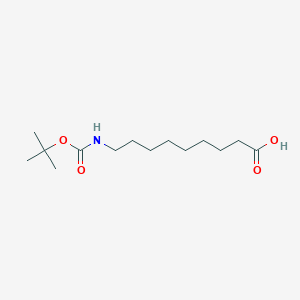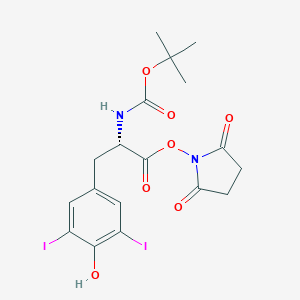
Boc-Tyr(3,5-I2)-OSu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Tyr(3,5-I2)-OSu, also known as N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine N-hydroxysuccinimide ester, is a derivative of tyrosine. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the benzene ring of the tyrosine molecule. The tert-butoxycarbonyl (Boc) group is used to protect the amino group, and the N-hydroxysuccinimide (OSu) ester is used to activate the carboxyl group for coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(3,5-I2)-OSu typically involves the following steps:
Iodination of Tyrosine: Tyrosine is iodinated at the 3 and 5 positions using iodine and an oxidizing agent such as sodium iodate.
Protection of the Amino Group: The amino group of the iodinated tyrosine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Activation of the Carboxyl Group: The carboxyl group is activated by reacting the Boc-protected diiodotyrosine with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Boc-Tyr(3,5-I2)-OSu undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups.
Coupling Reactions: The activated carboxyl group can form peptide bonds with amino groups of other molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace the iodine atoms.
Coupling Reactions: The presence of a base like triethylamine and solvents such as dimethylformamide (DMF) are common.
Major Products
Substitution Reactions: Products include azido- or thiol-substituted derivatives.
Coupling Reactions: Products include peptides or other conjugates formed by the reaction of this compound with amino-containing molecules.
科学研究应用
Boc-Tyr(3,5-I2)-OSu has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block for peptide synthesis.
Biology: Utilized in the study of protein interactions and modifications.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for radiolabeled compounds used in imaging.
Industry: Employed in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Boc-Tyr(3,5-I2)-OSu involves the activation of the carboxyl group by the N-hydroxysuccinimide ester, which facilitates the formation of peptide bonds. The iodine atoms can participate in various biochemical interactions, and the Boc group protects the amino group during reactions, preventing unwanted side reactions.
相似化合物的比较
Similar Compounds
Boc-Tyr(3,5-I2)-OH: The hydroxyl derivative without the N-hydroxysuccinimide ester.
Boc-Tyr(3,5-I2)-OEt: The ethyl ester derivative.
Boc-Tyr(3,5-I2)-OMe: The methyl ester derivative.
Uniqueness
Boc-Tyr(3,5-I2)-OSu is unique due to its activated carboxyl group, which makes it highly reactive for coupling reactions. This property is particularly useful in peptide synthesis and the creation of complex biomolecules.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20I2N2O7/c1-18(2,3)28-17(27)21-12(8-9-6-10(19)15(25)11(20)7-9)16(26)29-22-13(23)4-5-14(22)24/h6-7,12,25H,4-5,8H2,1-3H3,(H,21,27)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTFAHIVGAQXOL-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20I2N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583399 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163679-35-4 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)-3,5-diiodo-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558621.png)
